Cytembena
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromebromic acid, also known as hydrogen bromate, is an oxoacid with the molecular formula HBrO₃. It is a colorless solution that turns yellow at room temperature as it decomposes to bromine. Bromebromic acid is a powerful oxidizing agent and is commonly used in various chemical reactions, including the Belousov–Zhabotinsky reactions .
Preparation Methods
Bromebromic acid is typically prepared by reacting barium bromate with sulfuric acid. The reaction is as follows: [ \text{Ba(BrO}_3\text{)}_2 + \text{H}_2\text{SO}_4 \rightarrow 2 \text{HBrO}_3 + \text{BaSO}_4 ] Barium sulfate is insoluble in water and forms a precipitate, allowing the aqueous bromebromic acid to be decanted and separated .
Chemical Reactions Analysis
Bromebromic acid undergoes various types of chemical reactions, including:
Oxidation: Bromebromic acid is a strong oxidizing agent and can oxidize various organic and inorganic compounds.
Reduction: It can be reduced to bromous acid (HBrO₂) or bromine (Br₂) under certain conditions.
Substitution: Bromebromic acid can participate in substitution reactions, where the bromate ion (BrO₃⁻) is replaced by other ions or molecules.
Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Bromebromic acid has several scientific research applications, including:
Chemistry: It is used as an oxidizing agent in various chemical reactions and synthesis processes.
Biology: Bromebromic acid is used in biochemical assays and experiments involving oxidation-reduction reactions.
Mechanism of Action
The mechanism of action of bromebromic acid involves its strong oxidizing properties. It can donate oxygen atoms to other molecules, leading to the oxidation of those molecules. The molecular targets and pathways involved in its action depend on the specific reactions and applications in which it is used .
Comparison with Similar Compounds
Bromebromic acid is similar to other oxoacids of halogens, such as chloric acid (HClO₃) and iodic acid (HIO₃). bromebromic acid is unique in its specific reactivity and stability. It is a stronger oxidizing agent compared to iodic acid but less reactive than chloric acid. Similar compounds include:
- Chloric acid (HClO₃)
- Iodic acid (HIO₃)
- Perbromic acid (HBrO₄)
These compounds share similar chemical properties but differ in their reactivity and applications .
Properties
CAS No. |
21739-91-3 |
---|---|
Molecular Formula |
C11H9BrO4 |
Molecular Weight |
285.09 g/mol |
IUPAC Name |
(E)-3-bromo-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H9BrO4/c1-16-8-4-2-7(3-5-8)11(15)9(12)6-10(13)14/h2-6H,1H3,(H,13,14)/b9-6+ |
InChI Key |
UPZFHUODAYGHDZ-RMKNXTFCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C(=C\C(=O)O)/Br |
SMILES |
COC1=CC=C(C=C1)C(=O)C(=CC(=O)[O-])Br.[Na+] |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=CC(=O)O)Br |
Appearance |
Solid powder |
melting_point |
500 to 505 °F (NTP, 1992) |
21739-91-3 | |
physical_description |
Cytembena is a white to off-white powder. (NTP, 1992) |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
50 to 100 mg/mL at 70 °F (NTP, 1992) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
11-1933 bromebric acid bromebric acid, (E)-isomer bromebric acid, sodium salt bromebric acid, sodium salt, (E)-isomer bromebric acid, sodium salt, (Z)-isomer Cytembena Mebryl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.